molecular formula C15H11N3 B10759924 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole CAS No. 52837-71-5

3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole

Katalognummer: B10759924
CAS-Nummer: 52837-71-5
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: NHOACLCXCKJMAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-c]pyrazole is a tricyclic pyrazole derivative characterized by a fused indenopyrazole core substituted with a pyridinyl group at the 3-position. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. Notably, derivatives of this compound have demonstrated diverse biological activities, including anticonvulsant and kinase-inhibitory effects.

Additionally, analogs of this scaffold have been explored as Checkpoint Kinase 1 (Chk1) inhibitors, with 4′-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol showing potent Chk1 inhibition (IC₅₀ values in nanomolar range) .

Eigenschaften

CAS-Nummer

52837-71-5

Molekularformel

C15H11N3

Molekulargewicht

233.27 g/mol

IUPAC-Name

3-pyridin-4-yl-1,4-dihydroindeno[1,2-c]pyrazole

InChI

InChI=1S/C15H11N3/c1-2-4-12-11(3-1)9-13-14(17-18-15(12)13)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18)

InChI-Schlüssel

NHOACLCXCKJMAK-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=C1C(=NN3)C4=CC=NC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The synthesis begins with the preparation of 5-amino-3-methyl-1-(2-pyridyl)pyrazole (4 ) via cyclocondensation of 2-hydrazinopyridine (2 ) and 3-amino-2-butenenitrile (3 ) under solvent-free MAOS conditions at 150°C (160 W, 10 minutes). This intermediate reacts with arylaldehydes (5 ) in a second microwave-assisted step at 250°C (260 W, 15 minutes) to form the fused pyrazolo-indeno-pyridine scaffold.

Key Parameters:

  • Temperature: 150–250°C

  • Irradiation power: 160–260 W

  • Reaction time: 10–15 minutes

  • Yield: 65–91%

Purification via flash chromatography (CH₂Cl₂ eluent) ensures high purity (>95%), validated by ¹H/¹³C NMR and HRMS.

Three-Component Catalyst-Free Synthesis

A three-component approach, initially reported for pyrazolo[3,4-b]pyridines, provides a scalable route to the target compound. This method avoids metal catalysts, enhancing cost-effectiveness and reducing purification complexity.

ComponentRoleOptimal Equivalents
NH-5-pyrazoloneNucleophile1.0
AldehydeElectrophile1.2
MalononitrileCyclizing agent1.5

Multi-Step Organic Synthesis via Nucleophilic Substitution

A sequential strategy involving nucleophilic aromatic substitution (SₙAr) and cyclocondensation is detailed in technical databases.

Synthetic Pathway

  • SₙAr Reaction: 4-Chloropyridine reacts with hydrazine hydrate (N₂H₄·H₂O) under reflux (120°C, 24 hours) to form 4-hydrazinopyridine.

  • Cyclocondensation: The hydrazine derivative reacts with indan-1,2-dione in acetic acid (80°C, 4 hours), forming the dihydro-indeno-pyrazole backbone.

  • Aromatic Functionalization: Pyridyl groups are introduced via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C).

Yield Progression:

  • Step 1: 75–88%

  • Step 2: 68–76%

  • Step 3: 60–70%

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Microwave-AssistedRapid (25–30 min), high puritySpecialized equipment required65–91%
Three-ComponentCatalyst-free, scalableLonger reaction times (6–8 hours)70–85%
Multi-Step OrganicModular functionalizationLow step economy60–76%

Analytical Validation and Characterization

Synthetic success is confirmed through:

  • ¹H/¹³C NMR: Distinct signals for pyridyl (δ 8.10–8.28 ppm) and indeno protons (δ 7.02–7.94 ppm).

  • HRMS: Molecular ion peaks at m/z 233.0953 (C₁₅H₁₁N₃).

  • Chromatography: Purity >95% via silica gel flash chromatography.

Wissenschaftliche Forschungsanwendungen

Central Nervous System Applications

Research indicates that 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole exhibits significant activity within the central nervous system. It has been studied for its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems.

  • Mechanism of Action : The compound is believed to interact with monoamine oxidase enzymes, which play a critical role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially alleviating symptoms of depression and anxiety .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Case Studies : Research has demonstrated that derivatives of pyrazole compounds can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation .

Cardiovascular Effects

There is emerging evidence that this compound may have beneficial effects on cardiovascular health. Its potential to modulate vascular tone and reduce oxidative stress could make it a candidate for treating cardiovascular diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic properties include:

PropertyValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationYes
CYP450 SubstrateNon-substrate
CarcinogenicityNon-carcinogenic

These properties indicate that the compound is likely to be well absorbed and can penetrate the blood-brain barrier, making it suitable for CNS applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chk1 Inhibitors

Pyrazole-based Chk1 inhibitors share structural similarities but differ in substitution patterns. For example:

Compound Substituents (R₁, R₂) Chk1 IC₅₀ (nM) Key Findings Reference
4′-(6,7-Disubstituted-indenopyrazol-3-yl)-biphenyl-4-ol 6,7-OCH₃ <10 Potent Chk1 inhibition; synergizes with DNA-damaging agents
3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-c]pyrazole Pyridin-4-yl Not reported Structural analog; anticonvulsant activity dominates

Key Insight : The 6,7-methoxy substitution in biphenyl-linked derivatives enhances Chk1 affinity, while the pyridinyl substitution shifts activity toward neurological targets.

Cannabinoid Receptor Ligands

Tricyclic pyrazoles are explored for CB1/CB2 receptor interactions. Structural modifications significantly alter receptor affinity:

Compound Substituent (Carboxamide) CB2 Ki (nM) CB1/CB2 Selectivity Reference
VLhX Bornyl moiety 0.8 >100-fold CB2-selective
VAhX Isopinocampheyl moiety 80 Reduced affinity
3-Pyridin-4-YL analog Pyridinyl Not tested Anticonvulsant focus

Key Insight : Bulky bornyl groups enhance CB2 affinity by two orders of magnitude compared to simpler substituents, underscoring the role of steric bulk in receptor binding .

Anticonvulsant Pyrazole Derivatives

Substituents on the indenopyrazole core modulate anticonvulsant efficacy:

Compound Substituents (R₁, R₂) % Protection (MES, 100 mg/kg) Toxicity Reference
4c 4-Fluorophenyl, 4-Bromophenyl 75% (6 Hz test) None
4f Pyridin-4-yl, 4-Chlorophenyl 50% (MES) Low

Key Insight : Halogenated aryl groups (e.g., 4-bromo) enhance activity in seizure models, while pyridinyl substitution broadens therapeutic scope .

Antiviral Pyrazole Amides

Electron-withdrawing substituents on pyrazole amides improve antiviral activity:

Compound A-Ring Substituent Antiviral Activity (TMV) Reference
3p para-F EC₅₀ = 0.28 µg/mL
3k para-OCH₃ EC₅₀ = 12.5 µg/mL

Key Insight : Fluorine’s electron-withdrawing effect enhances activity compared to electron-donating groups (e.g., methoxy) .

Herbicidal Pyrazole Derivatives

Activity against Lolium temulentum correlates with pyrazole ring count and substituents:

Compound Structure Type Herbicidal Activity (%) Reference
Pyranopyrazole (4) Single pyrazole + CN 90% inhibition
Oxinobispyrazole (1) Two pyrazoles 40% inhibition

Key Insight: Mono-pyrazole derivatives with cyano groups outperform bi-pyrazole analogs in herbicidal activity .

Biologische Aktivität

3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole is a compound with a complex structure that belongs to the class of organic compounds known as pyridines and derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Chemical Formula : C₁₅H₁₁N₃
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : 4-{2H,4H-indeno[1,2-c]pyrazol-3-yl}pyridine
  • CAS Number : Not available

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antitumor Activity :
    • A study on structural modifications of pyrazole derivatives showed that certain modifications could enhance the antitumor activity against various cancer cell lines. The compound was evaluated for its effect on cell proliferation and apoptosis induction in cancer cells, demonstrating promising results in inhibiting tumor growth .
  • Antimicrobial Properties :
    • In vitro studies have assessed the antimicrobial efficacy of this compound against a range of pathogens. The minimum inhibitory concentration (MIC) values indicated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 0.22 μg/mL .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or pathways associated with cell growth and survival. For instance, it may interact with kinase pathways that are critical for cancer cell proliferation .

Case Study 1: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives including this compound were tested for their ability to inhibit the growth of human cancer cell lines. The results indicated that modifications at the pyridine ring enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The study highlighted its potential as an alternative therapeutic agent in treating infections caused by multi-drug resistant organisms. The compound's ability to disrupt biofilm formation was particularly noted as a significant advantage in clinical applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. An extensive structure-activity relationship (SAR) analysis revealed that:

  • Substituents on the pyridine ring can modulate potency.
  • The presence of electron-withdrawing groups enhances activity against certain targets.
Structural FeatureEffect on Activity
Electron-withdrawing groupsIncreased potency
Alkyl substitutionsVariable effects depending on position

Q & A

Q. What are the optimized synthetic routes for 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole, and how can intermediates be isolated?

Methodological Answer: The compound can be synthesized via condensation reactions between ketones and hydrazine derivatives. For example, (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one reacts with substituted hydrazines to form the pyrazole core, followed by cyclization to generate the indeno-pyrazole framework. Intermediate isolation requires chromatographic purification (e.g., silica gel column) and crystallization. Yield optimization (e.g., 54% in analogous syntheses) involves stoichiometric control of sulfonating agents like TIBSCl and reaction time adjustments .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction confirms the 3D structure and bond angles .
  • DFT calculations (e.g., B3LYP/6-31G* basis set) validate electronic properties and predict reactivity .
  • NMR (¹H, ¹³C, ³¹P) identifies proton environments and heteroatom interactions, with DEPT-135 distinguishing CH₂/CH₃ groups .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., bacterial strains, solvent polarity). To address this:

  • Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Use computational QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with activity trends .
  • Validate results via dose-response curves and comparative studies with reference drugs (e.g., tetracycline/clotrimazole) .

Q. What computational strategies validate the compound’s reactivity in catalytic or pharmacological applications?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., CRF-1 receptors) .
  • MD simulations assess stability in biological membranes or solvent environments .
  • Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds, π-stacking) critical for crystal packing .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Introduce substituents at the indeno-pyrazole core (e.g., 6-R groups in triazolothiadiazole analogs) to modulate lipophilicity .
  • Replace the pyridyl group with isoxazoles or benzoxazoles to test heterocyclic bioisosterism .
  • Utilize parallel synthesis to generate libraries of 4-amino-3,5-dicyano derivatives, followed by high-throughput screening .

Q. What strategies mitigate by-product formation during large-scale synthesis?

Methodological Answer:

  • Optimize reaction conditions (e.g., DBU as a base reduces parasubstituted cyanomethyl benzoate by-products) .
  • Use HPLC-MS to track impurities (e.g., 1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl phosphonate isomers) and refine column chromatography gradients .
  • Implement flow chemistry for precise temperature/pH control, minimizing side reactions like over-sulfonation .

Data Analysis and Experimental Design

Q. How to address discrepancies in DFT-calculated vs. experimental NMR chemical shifts?

Methodological Answer:

  • Apply GIAO (Gauge-Including Atomic Orbital) methods to improve shift accuracy .
  • Cross-validate with solid-state NMR to account for crystal packing effects .
  • Adjust solvent parameters in computational models (e.g., PCM for DMSO interactions) .

Q. What analytical workflows ensure purity for pharmacological testing?

Methodological Answer:

  • HPLC-DAD/ELSD quantifies impurities (e.g., dihydrochloride salts) with >99.5% purity thresholds .
  • Thermogravimetric analysis (TGA) detects residual solvents or decomposition products .
  • Chiral chromatography resolves enantiomers if asymmetric centers are present .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.